molecular formula C8H6ClNO B13117073 2-Chloro-3-ethynyl-6-methoxypyridine

2-Chloro-3-ethynyl-6-methoxypyridine

Cat. No.: B13117073
M. Wt: 167.59 g/mol
InChI Key: HDWISTFGMUNFJE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-3-ethynyl-6-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3

InChI Key

HDWISTFGMUNFJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethynyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction Conditions:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of 2-Chloro-3-ethynyl-6-methoxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethynyl-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide)

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

    Substitution Reactions: Amino or thio derivatives of the pyridine ring

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones

    Reduction Reactions: Alkenes or alkanes

Scientific Research Applications

2-Chloro-3-ethynyl-6-methoxypyridine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethynyl-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target proteins, while the methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The structural uniqueness of 2-Chloro-3-ethynyl-6-methoxypyridine lies in its ethynyl (-C≡CH) and methoxy (-OCH₃) substituents at positions 3 and 6, respectively, along with a chlorine atom at position 2. These substituents influence its electronic, steric, and reactive properties. Below is a comparison with structurally analogous pyridine derivatives:

(2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83 ): Key Difference: Replaces the ethynyl group with a hydroxymethyl (-CH₂OH) group. Implications: The hydroxyl group enhances hydrogen-bonding capability, increasing solubility in polar solvents.

2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82 ): Key Difference: Features a nitrile (-CN) group at position 4 instead of the ethynyl group. However, steric hindrance from the nitrile may limit accessibility for bulky reagents.

2-Chloro-4,6-dimethoxypyridine (Similarity: 0.78 ):

  • Key Difference : Lacks the ethynyl group and has an additional methoxy substituent at position 4.
  • Implications : The dual methoxy groups create a sterically hindered environment, reducing reactivity in cross-coupling reactions. The electron-donating methoxy groups also deactivate the ring toward electrophilic substitutions.

2-Chloro-6-methoxy-3-nitropyridine (Similarity: ~0.80 ): Key Difference: Substitutes the ethynyl group with a nitro (-NO₂) group. Implications: The nitro group strongly withdraws electrons, making the pyridine ring highly electron-deficient. This property is advantageous in reactions requiring activation of the ring, such as nucleophilic aromatic substitution, but may limit stability under reducing conditions.

Positional Isomerism and Reactivity

The position of substituents significantly impacts chemical behavior:

  • 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine :

    • Comparison : While structurally similar (chloro and ethynyl substituents), the chlorine at position 4 alters regioselectivity. This positional isomer may exhibit distinct reactivity in cross-coupling reactions due to differing electronic effects.
  • 6-Chloro-2-methoxypyridin-3-amine (Similarity: 0.81 ): Comparison: The amino (-NH₂) group at position 3 introduces strong electron-donating effects, contrasting with the ethynyl group’s moderate electron-withdrawing nature. This difference could influence catalytic cycles in metal-mediated reactions.

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